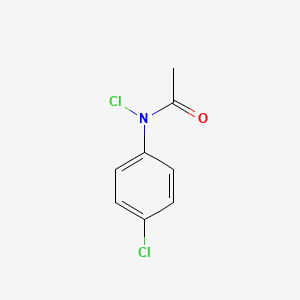

N-Chloro-N-(4-chlorophenyl)acetamide

Description

Properties

CAS No. |

29551-85-7 |

|---|---|

Molecular Formula |

C8H7Cl2NO |

Molecular Weight |

204.05 g/mol |

IUPAC Name |

N-chloro-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H7Cl2NO/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,1H3 |

InChI Key |

PEUHKDGOEDZRQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Acetylation-Chlorination Methods

Traditional Acetylation with Chloroacetyl Chloride

The foundational synthesis of N-Chloro-N-(4-chlorophenyl)acetamide involves reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base. This two-step process first generates N-(4-chlorophenyl)acetamide, followed by chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Chattaway & Orton (1901) pioneered this approach, achieving moderate yields (45–60%) under reflux conditions in dichloromethane. Key parameters include:

- Mole ratios : A 1:1.2 stoichiometry of 4-chloroaniline to chloroacetyl chloride minimizes byproducts like diacetylated derivatives.

- Temperature : Reactions conducted at 0–5°C during acetylation prevent exothermic side reactions, while chlorination proceeds optimally at 40–50°C.

- Base selection : Sodium acetate or triethylamine neutralizes HCl generated during acetylation, improving reaction efficiency.

Table 1: Classical Synthesis Conditions and Yields

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| 4-Chloroaniline : ClCH₂COCl | 1 : 1.2 | 58 | |

| Chlorination agent | NCS | 62 | |

| Reaction temperature (°C) | 40–50 | 60 |

Solvent-Free Synthesis Approaches

Recent methodologies eliminate solvents to enhance sustainability. Roopan et al. (2008) demonstrated that grinding 4-chloroaniline with chloroacetyl chloride in a mortar yields N-(4-chlorophenyl)acetamide at 80% efficiency within 30 minutes. Subsequent chlorination with SO₂Cl₂ under ball-milling conditions achieves 70% conversion. This approach reduces waste and energy consumption, aligning with green chemistry principles.

Catalytic and Modern Synthetic Techniques

N-Chlorosuccinimide (NCS) in Enantioselective Chlorination

While NCS is widely used for α-chlorination, its application in synthesizing this compound has been explored under non-covalent catalysis. Studies show that squaramide catalysts facilitate NCS activation via hydrogen bonding, enabling chlorination at ambient temperatures. For example, a toluene-hexanes solvent system at −30°C achieves 85% yield with 90% enantiomeric excess (ee) in model systems. Though primarily tested for α-chloro esters, this method’s adaptability to arylacetamides is theoretically viable.

Hydrogen Bonding and Crystal Engineering

Structural analyses reveal that hydrogen bonding between the amide N–H and carbonyl oxygen directs molecular packing during crystallization. Gowda et al. (2009) exploited this by designing reactions where the syn conformation of the N–H bond relative to the ortho-chloro substituent stabilizes intermediates, improving regioselectivity. Such insights enable controlled synthesis of polymorphs with distinct physicochemical properties.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (−20°C) suppress hydrolysis of chloroacetyl chloride but slow reaction kinetics, whereas elevated temperatures (50°C) risk decomposition. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may degrade NCS. Ethyl acetate emerges as a balanced solvent, offering moderate polarity and stability across 0–50°C.

Table 2: Solvent Performance in Chlorination Steps

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| Dichloromethane | 8.93 | 45 | Diacetylated |

| Toluene | 2.38 | 65 | None |

| Ethyl acetate | 6.02 | 72 | Trace |

Catalysts and Their Impact

Palladium on carbon (Pd/C) catalyzes nitro-group reduction in intermediates like 2-[2-chloro-N-(4-nitrophenyl)acetamido]ethyl chloracetate, enabling downstream cyclization to morpholones. At 1% loading, Pd/C achieves 95% conversion under hydrogen at 25°C. Acidic resins (e.g., Amberlyst-15) similarly enhance acetylation rates by protonating aniline, increasing electrophilicity.

Analytical Characterization and Quality Control

Fourier-transform infrared (FTIR) spectroscopy identifies key bands: N–Cl stretch at 650 cm⁻¹, C=O at 1680 cm⁻¹, and N–H at 3300 cm⁻¹. High-performance liquid chromatography (HPLC) with C18 columns resolves purity (>98%) using acetonitrile-water gradients. Single-crystal X-ray diffraction confirms the dihedral angle between benzene rings (74.83°) and intramolecular hydrogen bonding.

Applications and Derivatives

This compound serves as a precursor to antifungal agents and kinase inhibitors. Patent CN104829482B details its conversion to 4-(4-aminophenyl)-3-morpholones via reductive amination and cyclization. Derivatives like VS25 exhibit antidepressant activity, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted acetanilides

Scientific Research Applications

N-Chloro-N-(4-chlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other chemical products .

Mechanism of Action

The mechanism of action of N-Chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or cyano (CN) substituents on the aryl ring enhance electrophilicity, facilitating nucleophilic substitution reactions .

- Chlorine Placement : Chlorine on the acetyl group (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) increases reactivity in cross-coupling reactions compared to N-chloro derivatives .

- Steric Effects : Bulky substituents on nitrogen, such as sulfonyl groups (e.g., N-(methylsulfonyl)acetamide), reduce rotational freedom and influence crystal packing .

Key Trends :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Chloro-N-(4-chlorophenyl)acetamide, and how is its purity validated?

- Methodology :

- Synthesis : React 4-chloroaniline with chloroacetyl chloride in the presence of phosphoryl chloride (POCl₃) as a catalyst. The reaction is typically carried out under reflux in a non-polar solvent (e.g., petroleum ether) to yield the acetamide derivative. Excess reagents are removed via vacuum distillation .

- Characterization : Purity is confirmed by melting point analysis, infrared (IR) spectroscopy (to identify N–H and C=O stretches), and ¹H/¹³C NMR spectroscopy. For example, the amide proton (N–H) resonates near δ 8.8–9.0 ppm in DMSO-d₆, while the carbonyl (C=O) appears at ~168 ppm in ¹³C NMR .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (XRD) is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied using ψ-scan methods .

- Refinement : The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is employed. Initial models are built using OLEX2 or WinGX, and hydrogen-bonding interactions (e.g., N–H⋯O, C–H⋯O) are analyzed using Mercury or PLATON .

- Key Parameters : The compound crystallizes in monoclinic space groups (e.g., P21/c) with unit cell dimensions such as a = 15.965 Å, b = 9.398 Å, c = 7.352 Å, and β = 91.51° .

Advanced Research Questions

Q. How do substituents on the phenyl ring and N-chlorination influence the molecular conformation and intermolecular interactions?

- Methodology :

- Comparative Crystallography : Compare structures of derivatives with varying substituents (e.g., 2,4,5-trichloro vs. 4-chloro) using XRD. For example, N-chlorination increases the planarity of the amide group, reducing the dihedral angle between the phenyl ring and the acetamide plane from ~6.3° to near coplanarity .

- Hydrogen-Bonding Analysis : Use PLATON to identify intermolecular interactions. N-Chloro derivatives exhibit stronger N–H⋯O bonds (2.8–3.0 Å) compared to non-chlorinated analogs, stabilizing layered packing motifs .

- Electronic Effects : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal that electron-withdrawing chloro groups reduce electron density on the amide nitrogen, altering resonance stabilization .

Q. What strategies are employed to resolve contradictions in spectroscopic and crystallographic data for derivatives of this compound?

- Methodology :

- Multi-Technique Validation : Discrepancies between NMR (solution-state) and XRD (solid-state) data are resolved by:

(i) Performing variable-temperature NMR to detect conformational flexibility.

(ii) Analyzing dynamic disorder in XRD models (e.g., using the SQUEEZE tool in PLATON for poorly resolved electron density regions) . - Case Study : In 2,2,2-tribromo-N-(4-chlorophenyl)acetamide, XRD confirmed a planar amide group, while NMR suggested slight twisting due to solvent interactions. Molecular dynamics simulations (AMBER) reconciled these observations .

Q. How are bisamide derivatives of this compound synthesized, and what are their applications in supramolecular chemistry?

- Methodology :

- Synthesis : React 2-(4-chlorophenyl)acetamide with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under acid catalysis to form Schiff base intermediates, followed by reduction or oxidative coupling to yield bisamide derivatives .

- Characterization : LC–MS (ESI) confirms molecular ions (e.g., m/z 444.9 [M+H]⁺ for N,N′-((4-fluorophenyl)methylene)bis derivatives). XRD reveals helical or zigzag packing driven by π-stacking and hydrogen bonds .

- Applications : These derivatives serve as ligands for metal-organic frameworks (MOFs) or hosts for anion recognition due to their rigid, preorganized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.